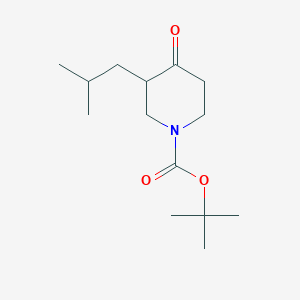

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate

Description

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a 4-oxo (ketone) group at position 4, and a 2-methylpropyl (isobutyl) substituent at position 3. The Boc group enhances stability and modulates reactivity, while the isobutyl chain introduces steric bulk. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-containing heterocycles.

Molecular Formula: C₁₄H₂₅NO₃ Molecular Weight: ~255.34 g/mol (calculated).

Properties

IUPAC Name |

tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(2)8-11-9-15(7-6-12(11)16)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJIEVRJDHNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Formation of the piperidine derivative by reacting piperidine with an appropriate reagent.

Step 2: Introduction of the tert-butyl group using tert-butyl chloroformate.

Step 3: Addition of the 2-methylpropyl group through a substitution reaction with 2-methylpropylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves several key steps, including:

- Formation of the piperidine ring : Utilizing appropriate reagents to construct the piperidine framework.

- Introduction of the oxo group : This is crucial for enhancing the compound's reactivity.

- Carboxylation : The carboxylate group is introduced to facilitate further reactions.

The careful control of reaction conditions is essential for achieving high yields and purity of the final product .

Applications in Organic Synthesis

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical transformations, including:

- Nucleophilic substitutions

- Condensation reactions

- Cyclization processes

These reactions are vital for developing new compounds with desired pharmacological properties .

Medicinal Chemistry and Pharmacological Applications

The compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology.

Neuroprotective Properties

Research indicates that related compounds have shown protective effects against neurotoxic agents like Amyloid Beta 1-42, which is implicated in Alzheimer's disease. In vitro studies have demonstrated that these compounds can reduce cell death in astrocytes by lowering levels of TNF-α and free radicals .

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Studies have shown that modifications to its structure can enhance potency against various bacterial strains while minimizing cytotoxic effects on human cells .

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Neuroprotection | Effects on astrocytes | Moderate protective effect against Amyloid Beta 1-42 |

| Antibacterial | Efficacy against clinical bacterial strains | Enhanced potency with structural modifications |

| Organic Synthesis | Intermediate for complex organic compounds | Effective in nucleophilic substitutions |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, researchers found that tert-butyl derivatives could significantly reduce oxidative stress in astrocytes exposed to neurotoxic agents. The results indicated a potential pathway for developing treatments for neurodegenerative diseases .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of tert-butyl derivatives demonstrated that specific modifications led to increased efficacy against resistant bacterial strains. The findings suggest that these compounds could be developed into novel antibacterial agents .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Compound A : tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate

- Molecular Formula: C₁₄H₂₃NO₃

- Molecular Weight : 253.34 g/mol

- Key Differences : The cyclopropylmethyl group introduces ring strain and a smaller hydrophobic profile compared to isobutyl. Cyclopropane’s rigidity may influence conformational dynamics in reactions or binding interactions.

- Applications : Used in medicinal chemistry for probing steric and electronic effects in lead optimization.

Compound B : tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate

- Molecular Formula: C₁₇H₃₃NO₄Si

- Molecular Weight : 343.53 g/mol

- Key Differences : The TBS-protected hydroxymethyl group adds significant steric bulk and lipophilicity. This compound is typically employed as a protected intermediate in multi-step syntheses.

- Reactivity : The silyl ether is acid-labile, enabling selective deprotection in complex routes .

Compound C : tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate

- Molecular Formula: C₁₂H₂₁NO₅

- Molecular Weight : 259.30 g/mol

- Electronic Effects : Enhanced electron density may accelerate reactions like reductive amination or Grignard additions.

Compound D : tert-Butyl 3-(4-chlorobenzyl)-4-oxopiperidine-1-carboxylate

Base Structure: tert-Butyl 4-oxopiperidine-1-carboxylate

- Molecular Formula: C₁₀H₁₇NO₃ (inferred from )

- Molecular Weight : ~215.25 g/mol

- Role : A foundational building block for synthesizing derivatives via alkylation, acylation, or nucleophilic substitution at position 3.

Comparative Analysis of Properties

Table 1: Physical and Chemical Properties

Stability and Reactivity Trends

- Steric Effects : Bulky substituents (e.g., isobutyl, TBS) reduce reactivity at the 4-oxo position but improve stability against degradation.

- Electronic Effects : Electron-donating groups (e.g., dimethoxy) enhance ketone reactivity, while electron-withdrawing groups (e.g., chlorobenzyl) may stabilize intermediates in aromatic substitution reactions.

- Synthetic Pathways : Alkylation of the base compound () is a common method to introduce substituents at position 3. For example, highlights the use of azide-containing analogs in intramolecular Schmidt reactions to form fused aza-heterocycles .

Biological Activity

Tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate is an organic compound belonging to the piperidine class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, a 2-methylpropyl group, and a 4-oxopiperidine moiety. Its synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methylpropylamine under controlled conditions. The general synthesis steps are:

- Formation of Piperidine Derivative : Reaction of piperidine with an appropriate reagent.

- Introduction of Tert-butyl Group : Using tert-butyl chloroformate.

- Addition of 2-Methylpropyl Group : Through a substitution reaction with 2-methylpropylamine.

This compound exhibits biological activity through its interaction with various molecular targets, particularly enzymes and receptors involved in neurological pathways. It has been studied for its potential as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit amyloid-beta (Aβ) aggregation, a key process in Alzheimer’s disease pathology. For instance, it was found to achieve up to 85% inhibition of Aβ aggregation at a concentration of 100 µM . Additionally, it protects astrocytes against Aβ-induced cytotoxicity, improving cell viability significantly when co-administered with Aβ peptides.

In Vivo Studies

In vivo assessments have shown that while the compound exhibits protective effects against oxidative stress induced by scopolamine in animal models, its efficacy may vary based on bioavailability in the brain . The compound reduced malondialdehyde (MDA) levels in treated animals compared to controls, indicating its potential to mitigate oxidative stress.

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Biological Activity |

|---|---|

| Tert-butylthiol | Exhibits organosulfur properties but lacks neuroprotective effects . |

| Isobutyl Derivatives | Similar structural features but differing reactivity profiles . |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-methylpropyl)-4-oxopiperidine-1-carboxylate, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of a piperidine precursor (e.g., 4-oxopiperidine) with tert-butyl bromoacetate under anhydrous conditions. Strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) are used to deprotonate the piperidine nitrogen, facilitating alkylation. Subsequent oxidation steps (e.g., using KMnO₄ under acidic conditions) introduce the 4-oxo group. Purification via silica gel chromatography or recrystallization in solvent mixtures (hexane/ethyl acetate) is critical for high purity. Key factors affecting yield include reaction temperature (0–25°C), base strength, and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Elemental analysis ensures stoichiometric purity. For complex stereoisomers, X-ray crystallography or chiral HPLC may resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., Density Functional Theory, DFT) predict the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : DFT calculations model electron density distributions to predict nucleophilic attack sites. For example, the 4-oxo group’s electrophilicity can be quantified via frontier molecular orbital (FMO) analysis. Solvent effects are incorporated using polarizable continuum models (PCM), while transition-state simulations identify kinetic barriers. These insights guide experimental design, such as selecting catalysts to enhance regioselectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of tert-butyl piperidine carboxylate derivatives across different studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). Control variables include stereochemical purity (chiral HPLC) and solvent effects (DMSO vs. aqueous buffers). Reproduce studies under standardized conditions (e.g., pH, temperature) and employ statistical meta-analysis to identify outliers. Conflicting cytotoxicity data may arise from impurities; thus, rigorous purity checks (HPLC ≥95%) are essential .

Q. How can reaction conditions be optimized to improve the efficiency of introducing the 2-methylpropyl group onto the piperidine ring?

- Methodological Answer : Screen bases (e.g., KOtBu vs. NaH) and solvents (THF vs. DMF) to balance reactivity and side reactions. Kinetic studies (monitored via TLC or GC) identify optimal reaction times. For sterically hindered substrates, elevated temperatures (40–60°C) may improve conversion. Post-reaction quenching with aqueous NH₄Cl minimizes decomposition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid incompatible materials (strong acids/bases) to prevent hazardous decomposition. Store in airtight containers under inert gas (N₂ or Ar). Dispose of waste via approved hazardous chemical protocols. Toxicity data are limited; treat as a potential irritant and follow occupational exposure limits (OELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.